4-[(4-Nitrophenyl)methanesulfonyl]morpholine
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Overview
Description
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S It is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)methanesulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-[(4-aminophenyl)methanesulfonyl]morpholine.
Substitution: Depending on the nucleophile used, various substituted morpholine derivatives can be formed.
Scientific Research Applications
4-[(4-Nitrophenyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the methanesulfonyl group.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom in place of the oxygen in the morpholine ring.
Uniqueness
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89303-08-2 |
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Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)11-3-1-10(2-4-11)9-19(16,17)12-5-7-18-8-6-12/h1-4H,5-9H2 |
InChI Key |
CXNZLQUNEZFTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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